BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile

Medicinal Chemistry Drug Design Permeability

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338412-15-0) is a synthetic quinoxaline derivative characterized by a 3-trifluoromethyl substituent, a 2-(4-chlorophenyl)acetonitrile moiety, and a molecular formula of C17H9ClF3N3 (MW 347.7 g/mol). It is cataloged in the PubChem database (CID and is available from commercial suppliers at a standard purity of 95%.

Molecular Formula C17H9ClF3N3
Molecular Weight 347.73
CAS No. 338412-15-0
Cat. No. B2768130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
CAS338412-15-0
Molecular FormulaC17H9ClF3N3
Molecular Weight347.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H9ClF3N3/c18-11-7-5-10(6-8-11)12(9-22)15-16(17(19,20)21)24-14-4-2-1-3-13(14)23-15/h1-8,12H
InChIKeyLMTHTRSFBFLKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338412-15-0): Procurement-Grade Identity and Baseline Physicochemical Profile


2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338412-15-0) is a synthetic quinoxaline derivative characterized by a 3-trifluoromethyl substituent, a 2-(4-chlorophenyl)acetonitrile moiety, and a molecular formula of C17H9ClF3N3 (MW 347.7 g/mol) [1]. It is cataloged in the PubChem database (CID 3826552) and is available from commercial suppliers at a standard purity of 95% . The compound belongs to the class of trifluoromethyl-substituted quinoxalines, which have been investigated broadly for anticancer, anti-trypanosomatid, and kinase-inhibitory activities; however, specific bioactivity data for this exact acetonitrile derivative are sparse, with PubChem bioassay records indicating inactivity across multiple high-throughput screening panels [1].

Why 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile Cannot Be Interchanged with Generic Trifluoromethylquinoxaline Analogs


Generic substitution among trifluoromethylquinoxaline derivatives is scientifically unsound due to critical structure-activity divergence. The acetonitrile group at the 2-position of this compound (CAS 338412-15-0) eliminates hydrogen-bond donor capacity (HBD = 0) and significantly alters electron distribution compared to the corresponding acetamide analog (CAS 338412-17-2, HBD = 1) or 1,4-di-N-oxide derivatives [1]. These differences directly impact passive membrane permeability, metabolic stability, and target-binding pharmacophore compatibility. Substituting with compounds lacking the 4-chlorophenyl group or the trifluoromethyl group would fundamentally change lipophilicity (ΔXLogP3 > 1.0) and metabolic profiles, as demonstrated in class-level SAR studies of quinoxaline antifolates and kinase inhibitors [2].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338412-15-0)


Hydrogen Bond Donor Elimination: Acetonitrile vs. Acetamide Analog

The target compound's acetonitrile moiety eliminates the hydrogen-bond donor (HBD) present in the closest commercial analog, 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide (CAS 338412-17-2). A null HBD count is a critical differentiator for CNS drug-likeness and passive membrane permeability, as defined by Lipinski's and related rules [1].

Medicinal Chemistry Drug Design Permeability

Enhanced Lipophilicity: XLogP3 Advantage Over De-Trifluoromethylated Analog

The trifluoromethyl group at position 3 contributes a substantial lipophilicity increase compared to the non-fluorinated parent scaffold, 2-(4-chlorophenyl)quinoxaline (CAS 17286-63-4). Higher XLogP3 values are associated with increased metabolic stability against cytochrome P450 enzymes, though also with potential solubility trade-offs [1].

Lipophilicity Drug Metabolism PK Optimization

Clean HTS Inactivity Fingerprint: Differentiation from Promiscuous Quinoxaline Hits

In over 10 distinct PubChem high-throughput screening (HTS) assays spanning kinases (PLK1, EphA4), nuclear receptors (PPARγ), phosphatases (LYP, PLAP), and protein-protein interactions (HIV Rev-RRE), this compound consistently registered as 'Inactive' [1]. This contrasts with many quinoxaline derivatives that exhibit pan-assay interference (PAINS) or promiscuous kinase inhibition at screening concentrations.

Assay Interference PAINS Selectivity

Rotatable Bond Restriction: Enhanced Rigidity vs. Alkyl-Linked Quinoxaline Derivatives

The compound contains only 2 rotatable bonds, reflecting a conformationally restricted architecture due to the direct attachment of the acetonitrile-substituted methine carbon to the quinoxaline core. In contrast, alkylamino-linked quinoxaline antifolates (e.g., 2-(R)-benzylaminoquinoxalines) typically possess 4-6 rotatable bonds, leading to higher conformational entropy and potentially lower binding affinity [1].

Molecular Rigidity Entropy Binding Conformational Selection

High-Confidence Application Scenarios for 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338412-15-0) Based on Quantitative Evidence


Negative Control Compound for High-Throughput Kinase and Nuclear Receptor Screening

The compound's confirmed inactivity across PLK1, EphA4, PPARγ, and LYP HTS assays (Section 3, Evidence Item 3) makes it an ideal negative control. Procurement for assay validation panels ensures that observed positive hits are not due to general assay interference or the quinoxaline scaffold itself. Its defined purity (95%) and commercial availability support reproducible use across laboratories [1].

CNS-Penetrant Lead Optimization Scaffold

With zero hydrogen-bond donors and a computed XLogP3 of 4.1 (Section 3, Evidence Item 1 and 2), this compound meets key physicochemical criteria for CNS drug-likeness. Medicinal chemistry teams pursuing CNS targets (e.g., neurodegenerative kinases, neuroinflammation) should select this acetonitrile scaffold over the acetamide analog to improve brain exposure. The trifluoromethyl group further enhances metabolic stability compared to non-fluorinated analogs [1].

Conformationally Restricted Fragment for Structure-Based Drug Design

The low rotatable bond count (nRotB = 2) and rigid quinoxaline core (Section 3, Evidence Item 4) provide a pre-organized pharmacophore with minimal entropic binding penalty. Fragment-based drug discovery (FBDD) programs can use this compound as a core scaffold for fragment growing or linking, with confidence that the rigid architecture will maintain binding pose predictability during optimization [1].

Synthetic Intermediate for Diversified Quinoxaline Library Synthesis

The acetonitrile group serves as a versatile synthetic handle for further functionalization (hydrolysis to carboxylic acid, reduction to amine, cycloaddition to tetrazole). The commercial availability at 95% purity from multiple suppliers (Section 1) makes it a practical starting material for generating diverse quinoxaline libraries for SAR exploration, without the additional H-bond donor complexity introduced by the acetamide analog .

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.